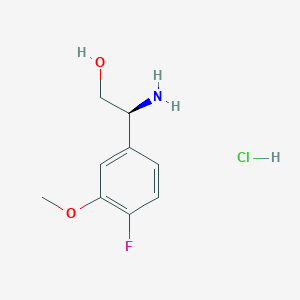

(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

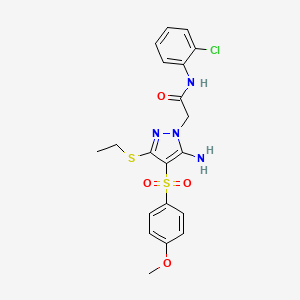

“(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride” is a chemical compound with a molecular formula of C10H14FNO2 . It is also known as “1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol” and "Benzeneethanol, 4-fluoro-3-methoxy-β-(methylamino)-, (βS)-" .

Molecular Structure Analysis

The molecular structure of “(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride” consists of a 4-fluoro-3-methoxyphenyl group attached to a 2-amino-2-ethan-1-ol group . The presence of the fluorine atom and the methoxy group on the phenyl ring may influence the chemical properties of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride” include its molecular weight, which is 199.2220632 . Other properties such as melting point, boiling point, and density are not specified in the search results .Scientific Research Applications

Metabolism Studies : One study investigated the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying metabolites such as 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and others, which relate to the chemical structure of interest (Kanamori et al., 2002).

Synthesis of Novel Compounds : Research on the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile as a starting material demonstrated the creation of compounds with potential antimicrobial activity (Puthran et al., 2019).

Organometallic Studies : A study explored the activation of 1-(4-methoxyphenyl)-2-propyn-1-ol and related compounds, leading to the formation of various organometallic complexes (Bustelo et al., 2007).

Metabolite Analysis : Research into the metabolism of the pesticide methoxychlor by human cytochromes P450 revealed insights into enantiomer formation and stereochemistry, which can be relevant to the study of similar chemical structures (Hu & Kupfer, 2002).

Degradation Product Synthesis : Another study focused on the synthesis of major degradation products of the injection of Linezolid, showing methods of selective hydrolysis that could be applicable to similar compounds (Huang et al., 2014).

Chiral Building Blocks : The enantioselective synthesis of benzyloxymethyl phenyl propionic acids, including compounds similar to the chemical , has been reported, demonstrating important techniques in asymmetric synthesis (Parsons et al., 2004).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2.ClH/c1-13-9-4-6(8(11)5-12)2-3-7(9)10;/h2-4,8,12H,5,11H2,1H3;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHXCOXQHPCSDF-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H](CO)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B3011716.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3011720.png)

![5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide](/img/structure/B3011724.png)

![(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B3011729.png)

![3-(2,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3011736.png)

![6-(butylthio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3011739.png)